molecular formula C12H14N2O2 B4107083 N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

Cat. No.: B4107083
M. Wt: 218.25 g/mol
InChI Key: ACEXHFDCLSWWCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxide derivatives, hydroxyl derivatives, and various substituted indole derivatives .

Scientific Research Applications

N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide is unique due to the presence of methyl groups at positions 5 and 7 on the indole ring, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .

Properties

IUPAC Name

N-(5,7-dimethyl-2-oxo-1,3-dihydroindol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-6-4-7(2)10-9(5-6)11(12(16)14-10)13-8(3)15/h4-5,11H,1-3H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEXHFDCLSWWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(=O)N2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 3
N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 4
N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 5
N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
Reactant of Route 6
N-(5,7-dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide

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